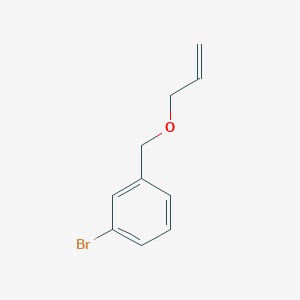

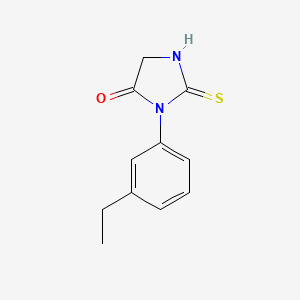

1-((Allyloxy)methyl)-3-bromobenzene

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its applications .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and spectral data .Scientific Research Applications

Photostimulated Reduction and Cyclization Reactions

1-((Allyloxy)methyl)-3-bromobenzene, also known as 1-allyloxy-2-bromobenzene, is involved in photostimulated reduction and cyclization reactions. These reactions utilize the monoanion of reduced ethyl benzoate to furnish reduced products. For instance, the reaction of 1-allyloxy-2-bromobenzene with the monoanion produces 3-methyl-2,3-dihydro-benzofuran in high yields, demonstrating the compound's role in generating cyclized reduced products efficiently (Vaillard, Postigo, & Rossi, 2004).

Solvent Applications in Polymer/Fullerene Solar Cells

The role of bromobenzene derivatives in solvent applications for polymer/fullerene solar cells has been explored. Bromobenzene, similar in structure to 1-((Allyloxy)methyl)-3-bromobenzene, when used with 1,8-diiodooctane as a co-solvent, enhances the performance of P3HT/phenyl-C61-butyric acid methyl ester devices. This improvement is attributed to enhanced diode characteristics, higher charge-carrier mobility, and improved morphology, indicating the potential utility of 1-((Allyloxy)methyl)-3-bromobenzene in solar cell technology (Huang et al., 2014).

Alkylation of Aromatic Compounds on Zeolites

The alkylation of aromatic compounds, such as bromobenzene, on zeolite catalysts is another area of application. Using compounds like 1-((Allyloxy)methyl)-3-bromobenzene as substrates, efficient alkylation processes have been developed. These processes involve the use of various alkylating agents and result in a variety of products, including primary alkylation products and secondary products consisting of polyaromatics. The choice of alkylating agent significantly influences product selectivity and the extent of catalyst deactivation (Van den Beken et al., 2005).

Synthesis of Acid Corrosion Inhibitors and Antimicrobial Additives

1-((Allyloxy)methyl)-3-bromobenzene and its derivatives have been used in the synthesis of polyfunctional organic compounds, which serve as acid corrosion inhibitors and antimicrobial additives. For instance, derivatives synthesized from 1-propenyl- and 1-allyl-2-propargyloxy-3-aminomethylbenzenes have demonstrated high degrees of corrosion protection and possess bactericidal and fungicidal properties. This indicates the potential of 1-((Allyloxy)methyl)-3-bromobenzene in the development of multifunctional additives for industrial applications (Bayramov et al., 2020).

Mechanism of Action

Target of Action

It’s known that this compound is involved in the claisen rearrangement , a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers .

Mode of Action

Ally-(3-bromobenzyl)ether undergoes the Claisen rearrangement . This reaction involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .

Biochemical Pathways

The claisen rearrangement, which this compound undergoes, is part of a broader class of reactions called sigmatropic rearrangements .

Result of Action

The result of the Claisen rearrangement of Ally-(3-bromobenzyl)ether is the formation of β-aryl allyl ethers . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Action Environment

The Claisen rearrangement of Ally-(3-bromobenzyl)ether is a thermal reaction, suggesting that temperature is a key environmental factor influencing the compound’s action . The reaction specifically occurs when an allyl aryl ether is heated to 250°C

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-bromo-3-(prop-2-enoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7H,1,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXUTCUADFIMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Allyloxy)methyl)-3-bromobenzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2795957.png)

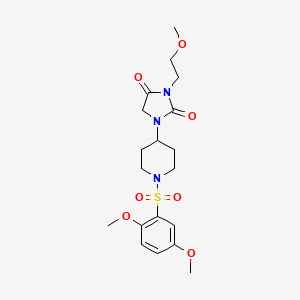

![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2795962.png)

![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2795964.png)

![6-(Naphthalen-1-ylmethylsulfanyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795967.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2795968.png)

![N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2795969.png)

![4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2795971.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2795976.png)

![{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol](/img/structure/B2795977.png)